molecular formula C15H17ClO4 B2783696 (2E)-3-[2-Chloro-4-(cyclopentyloxy)-5-methoxyphenyl]acrylic acid CAS No. 937599-02-5

(2E)-3-[2-Chloro-4-(cyclopentyloxy)-5-methoxyphenyl]acrylic acid

Cat. No.: B2783696
CAS No.: 937599-02-5
M. Wt: 296.75
InChI Key: GDEKXKPDHWGFRH-VOTSOKGWSA-N
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Description

(2E)-3-[2-Chloro-4-(cyclopentyloxy)-5-methoxyphenyl]acrylic acid is an organic compound with a complex structure that includes a chloro, cyclopentyloxy, and methoxy substituent on a phenyl ring, along with an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[2-Chloro-4-(cyclopentyloxy)-5-methoxyphenyl]acrylic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Phenyl Ring Substituents: The starting material, 2-chloro-4-hydroxy-5-methoxybenzaldehyde, undergoes a Williamson ether synthesis with cyclopentanol to introduce the cyclopentyloxy group.

    Formation of the Acrylic Acid Moiety: The aldehyde group is then subjected to a Wittig reaction with a suitable phosphonium ylide to form the acrylic acid moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[2-Chloro-4-(cyclopentyloxy)-5-methoxyphenyl]acrylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The acrylic acid moiety can be reduced to form the corresponding alkane.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Formation of 2-chloro-4-(cyclopentyloxy)-5-methoxybenzoic acid.

    Reduction: Formation of 3-[2-chloro-4-(cyclopentyloxy)-5-methoxyphenyl]propanoic acid.

    Substitution: Formation of 3-[2-azido-4-(cyclopentyloxy)-5-methoxyphenyl]acrylic acid.

Scientific Research Applications

(2E)-3-[2-Chloro-4-(cyclopentyloxy)-5-methoxyphenyl]acrylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2E)-3-[2-Chloro-4-(cyclopentyloxy)-5-methoxyphenyl]acrylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoethyl methacrylate hydrochloride: Used in the production of polymers and copolymers.

    2-(Dimethylamino)ethyl methacrylate: Utilized in biomedical research and as a crosslinking agent for hydrogels.

    2-(Diisopropylamino)ethyl methacrylate: Employed in the synthesis of biocompatible polymers.

Uniqueness

(2E)-3-[2-Chloro-4-(cyclopentyloxy)-5-methoxyphenyl]acrylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications and applications, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

(E)-3-(2-chloro-4-cyclopentyloxy-5-methoxyphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClO4/c1-19-13-8-10(6-7-15(17)18)12(16)9-14(13)20-11-4-2-3-5-11/h6-9,11H,2-5H2,1H3,(H,17,18)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDEKXKPDHWGFRH-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=CC(=O)O)Cl)OC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=C/C(=O)O)Cl)OC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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